molecular formula C23H21FN4O B10923339 1-benzyl-6-ethyl-N-(3-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-6-ethyl-N-(3-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10923339
M. Wt: 388.4 g/mol
InChI Key: AHUAGQPENJZABZ-UHFFFAOYSA-N
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Description

1-Benzyl-6-ethyl-N-(3-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazolo[3,4-b]pyridine core, makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 1-benzyl-6-ethyl-N-(3-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to form the desired compound under mild and functional group-tolerant conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

1-Benzyl-6-ethyl-N-(3-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-Benzyl-6-ethyl-N-(3-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-6-ethyl-N-(3-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation in tissues.

Comparison with Similar Compounds

1-Benzyl-6-ethyl-N-(3-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which can significantly influence its chemical and biological properties.

Properties

Molecular Formula

C23H21FN4O

Molecular Weight

388.4 g/mol

IUPAC Name

1-benzyl-6-ethyl-N-(3-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H21FN4O/c1-3-18-13-20(23(29)26-19-11-7-10-17(24)12-19)21-15(2)27-28(22(21)25-18)14-16-8-5-4-6-9-16/h4-13H,3,14H2,1-2H3,(H,26,29)

InChI Key

AHUAGQPENJZABZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C)C(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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